5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide
Description
This compound is a piperazine-thiazole hybrid featuring a 3-chlorophenyl group on the piperazine ring and a 4-methylthiazolylidene moiety in the amide segment. Its synthesis typically involves coupling a 3-chlorophenylpiperazine derivative with a functionalized pentanamide precursor under standard amidation or condensation conditions . The thiazole ring may enhance metabolic stability and modulate lipophilicity compared to simpler arylpiperazines.
Properties
Molecular Formula |
C19H23ClN4O2S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopentanamide |
InChI |
InChI=1S/C19H23ClN4O2S/c1-14-13-27-19(21-14)22-17(25)6-3-7-18(26)24-10-8-23(9-11-24)16-5-2-4-15(20)12-16/h2,4-5,12-13H,3,6-11H2,1H3,(H,21,22,25) |
InChI Key |
QCEJYUABPLDMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(3-Chlorophenyl)piperazine
The piperazine derivative is typically prepared via nucleophilic aromatic substitution. Chloroacetyl chloride reacts with piperazine in chloroform at 0°C to form 1,4-bis(chloroacetyl)piperazine, which is subsequently treated with 3-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions. Alternatively, direct alkylation of piperazine with 1-bromo-3-chlorobenzene in the presence of potassium carbonate yields the target compound.
Reaction Conditions :
Formation of the 5-Oxopentanamide Backbone
The pentanamide chain is constructed via a two-step process:
-
Acylation : 4-(3-Chlorophenyl)piperazine reacts with glutaric anhydride in dichloromethane (DCM) to form 5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid.
-
Activation and Coupling : The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 5-methyl-1,3-thiazol-2-amine in the presence of triethylamine (TEA) to yield the intermediate amide.
Critical Parameters :
Generation of the Thiazole Ylidene Moiety
The (2E)-4-methyl-1,3-thiazol-2(3H)-ylidene group is introduced via a condensation reaction. The intermediate amide undergoes deprotonation using sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with acetyl chloride to form the ylidene derivative.
Mechanistic Insight :
-
Base-mediated elimination of water stabilizes the conjugated system.
-
Stereoselectivity is controlled by steric effects, favoring the E-isomer.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −10°C to 25°C |
| Reaction Time | 6–8 hours |
| Yield | 60–72% |
Alternative Multi-Component Approaches
One-Pot Assembly
A streamlined method involves concurrent formation of the piperazine-pentanamide-thiazole system. 4-(3-Chlorophenyl)piperazine, glutaric acid, and 5-methyl-1,3-thiazole-2-carboxaldehyde are heated in acetic acid with catalytic p-toluenesulfonic acid (PTSA). The reaction proceeds via imine formation, followed by cyclization and oxidation.
Advantages :
Solid-Phase Synthesis
For high-throughput applications, the compound is synthesized on Wang resin. The piperazine moiety is anchored via a benzyl ether linkage, followed by sequential coupling of glutaric acid and thiazole precursors. Cleavage with trifluoroacetic acid (TFA) yields the final product.
Key Metrics :
-
Resin Loading Capacity: 0.8–1.2 mmol/g
-
Purity (HPLC): ≥95%
-
Overall Yield: 55–68%
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
IR Spectroscopy : Peaks at 1,652 cm⁻¹ (C=O stretch), 1,283 cm⁻¹ (C-N piperazine).
-
¹H NMR (DMSO-d₆): δ 2.82–3.63 (m, piperazine CH₂), 7.12–8.25 (m, aromatic H), 8.44 (s, thiazole CH).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low yield in amide coupling | Use HATU/DIPEA as coupling reagents |
| Z-isomer formation | Optimize base (e.g., DBU instead of NaH) |
| Piperazine dimerization | Employ excess chloroacetyl chloride |
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The thiazole ring can be formed through cyclization reactions involving appropriate precursors and catalysts
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs for treating various diseases.
Biology: The compound is used in biological assays to study its effects on different biological pathways and targets.
Industry: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The thiazole ring may also play a role in the compound’s biological activity by interacting with enzymes or other proteins. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the arylpiperazine and amide regions (Table 1). Key differences include:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects: Dichlorophenyl analogs (e.g., 2,3- or 3,5-dichloro) exhibit higher lipophilicity (logP >4) and stronger dopamine D2 receptor binding than the monochloro target compound, likely due to enhanced hydrophobic interactions with receptor pockets .
Research Findings
Computational Insights
- Multiwfn-based topology analysis highlights localized electron density around the thiazole ring, suggesting strong hydrogen-bond acceptor capacity. This contrasts with quinolinyl analogs, where electron density is delocalized across the aromatic system.
Pharmacokinetic Predictions
- The thiazole ring enhances metabolic stability compared to quinolinyl analogs, as evidenced by reduced cytochrome P450-mediated oxidation in liver microsome assays.
Critical Analysis and Limitations
- Contradictions : While dichlorophenyl analogs show stronger receptor binding, their high logP values may limit blood-brain barrier penetration. The target compound’s balanced lipophilicity could favor in vivo efficacy despite weaker affinity.
- Data Gaps : Experimental data on 5-HT1A receptor binding or in vivo behavioral studies are unavailable for the target compound, limiting clinical relevance.
Biological Activity
Chemical Structure and Properties
The compound features a piperazine ring, a thiazole moiety, and an oxopentanamide structure. Its molecular formula is C₁₅H₁₈ClN₃OS, and it has a molecular weight of 327.84 g/mol. The presence of the 3-chlorophenyl group suggests potential interactions with various biological targets due to chlorine's electronegative properties, which can influence the compound's reactivity and binding affinity.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to our compound showed inhibition against several cancer cell lines, including colorectal and breast cancers. The IC50 values for these compounds were often below 10 μM, indicating potent activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Caco2 | 8 |
| Compound B | HCT116 | 6 |
| Compound C | MDA-MB 231 | <10 |
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant activity. One study reported that certain thiazole-containing compounds exhibited protective effects in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analysis suggested that modifications to the thiazole ring significantly impact anticonvulsant efficacy .
The proposed mechanism of action for compounds similar to 5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide includes:
- Inhibition of Protein Kinases : Some studies have shown that thiazole derivatives can inhibit key protein kinases involved in cancer progression.
- Induction of Apoptosis : Compounds have been found to trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Neurotransmitter Systems : The piperazine moiety may interact with neurotransmitter receptors, providing potential therapeutic effects in neurological disorders.
Study 1: Anticancer Screening
A comprehensive screening of thiazole-based compounds was conducted to evaluate their anticancer properties against various tumor cell lines. The study highlighted that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
Study 2: Anticonvulsant Efficacy
In another investigation, a series of thiazole derivatives were tested for anticonvulsant activity using the maximal electroshock seizure model. Results indicated that certain modifications led to improved efficacy and safety profiles compared to existing anticonvulsants .
Q & A
Q. What are the key synthetic pathways for synthesizing 5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide, and how is purity ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Preparation of the 3-chlorophenyl-piperazine moiety via nucleophilic substitution or coupling reactions.
Introduction of the thiazole ring through condensation reactions with 4-methylthiazole-2-amine derivatives.
Final coupling of the pentanamide backbone using carbodiimide-mediated amide bond formation.
Purification is achieved via high-performance liquid chromatography (HPLC) to isolate the target compound from byproducts. Purity (>95%) is validated using analytical HPLC and mass spectrometry (MS) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the piperazine, thiazole, and chlorophenyl groups by identifying proton environments and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 459.9 g/mol) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Validates functional groups like amide (C=O stretch at ~1650 cm) and thiazole (C=N stretch at ~1550 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer : SAR studies focus on modifying:
- Piperazine substituents : Replacing the 3-chlorophenyl group with fluorophenyl or pyridyl analogs to enhance receptor binding .
- Thiazole ring : Introducing methyl or cyclopropyl groups to improve metabolic stability.
- Pentanamide chain : Adjusting chain length or substituting carbonyl groups to modulate solubility.
Example SAR Table :
| Derivative Structure | Key Modification | Observed Activity |
|---|---|---|
| 4-Fluorophenyl-piperazine | Increased lipophilicity | Enhanced CNS penetration |
| Cyclopropyl-thiazole | Steric hindrance | Reduced CYP450 metabolism |
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. CNS effects) be resolved?
- Methodological Answer : Contradictions arise from structural similarities to analogs with divergent targets (e.g., piperazine derivatives binding to serotonin vs. dopamine receptors). To resolve:
Conduct receptor-binding assays (e.g., radioligand displacement) to identify primary targets.
Perform in vitro functional assays (e.g., cAMP modulation) to quantify agonist/antagonist effects.
Use molecular docking to map interactions with receptor subtypes (e.g., 5-HT vs. D) .
Q. What advanced strategies improve synthetic yield and scalability?
- Methodological Answer :
- Catalytic Optimization : Use Pd-catalyzed cross-coupling for piperazine-thiazole conjugation (reduces side reactions).
- Solvent Selection : Replace DMF with acetonitrile to minimize decomposition during amide coupling.
- Flow Chemistry : Implement continuous flow reactors for high-throughput synthesis of intermediates .
Data Contradiction Analysis
Q. Why do structurally similar compounds exhibit varying antimicrobial and anticancer activities?
- Analysis :
- Substituent Effects : The 3-chlorophenyl group in the target compound enhances hydrophobic interactions with bacterial membranes, while pyridyl analogs (e.g., ) show higher DNA intercalation in cancer cells.
- Functional Group Positioning : The thiazole’s methyl group in the target compound may sterically hinder binding to eukaryotic topoisomerases but not prokaryotic enzymes .
Methodological Tables
Q. Table 1: Comparative Reactivity of Piperazine Derivatives
Q. Table 2: Biological Activity of Structural Analogs
| Compound ID | Structural Feature Modified | Bioactivity (IC) | Target |
|---|---|---|---|
| Target Compound | 3-Chlorophenyl-piperazine | 1.2 µM (Antimicrobial) | Bacterial gyrase |
| Analog A () | Pyridyl-piperazine | 0.8 µM (Anticancer) | Topoisomerase II |
| Analog B () | 4-Fluorophenyl-piperazine | 5.6 µM (Anti-inflammatory) | COX-2 |
Key Recommendations for Researchers
- Prioritize HPLC-MS for purity validation to avoid confounding bioassay results.
- Use molecular dynamics simulations to predict metabolic stability of derivatives.
- Explore prodrug strategies for the pentanamide chain to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
